2-Nitrobenzofuran-7-ol

Solid-state chemistry Process chemistry Pharmaceutical intermediate

Select 2-Nitrobenzofuran-7-ol for its unique dual-functionalization (2-nitro + 7-hydroxy) enabling precise solid dosing (mp 157°C) versus liquid 2-nitrobenzofuran. Its lower LogP (2.1 vs 2.86) enhances aqueous solubility for lead optimization, while the high boiling point (354.3°C) minimizes evaporative loss in elevated-temperature process chemistry. The distinct pKa (8.03) provides a tunable ionization handle for pH-sensitive prodrug design. Ideal for antimicrobial screening libraries and SAR exploration.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 40739-73-9
Cat. No. B1206461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzofuran-7-ol
CAS40739-73-9
Synonyms2-nitro-7-hydroxybenzofuran
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H5NO4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H
InChIKeyOORAPRXPQXVOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzofuran-7-ol (CAS 40739-73-9): A Dual-Functionalized Benzofuran Scaffold for Precision Organic Synthesis and Medicinal Chemistry Intermediates


2-Nitrobenzofuran-7-ol (CAS 40739-73-9) is a heterocyclic aromatic compound belonging to the benzofuran class, characterized by the presence of both a nitro group at the 2-position and a hydroxyl group at the 7-position on the fused benzofuran core . This unique dual-functionalization endows the compound with a distinct physicochemical and reactivity profile, making it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry . Its molecular formula is C8H5NO4, with a molecular weight of 179.13 g/mol .

Why 2-Nitrobenzofuran-7-ol (CAS 40739-73-9) Cannot Be Replaced by Common Benzofuran Analogs


Simply substituting 2-nitrobenzofuran-7-ol with other benzofuran derivatives like 2-nitrobenzofuran or 7-hydroxybenzofuran is scientifically invalid due to substantial differences in key physicochemical parameters that govern compound handling, reactivity, and biological interaction. These differences are not subtle; they manifest in drastically altered melting points (affecting solid-state processing), boiling points (dictating volatility and purification routes), and critical molecular descriptors like LogP and pKa, which control solubility, permeability, and ionization state . The data presented below provides quantifiable evidence that 2-nitrobenzofuran-7-ol occupies a unique property space, making it a non-fungible entity for applications where these specific parameters are crucial.

Quantitative Differentiation Evidence for 2-Nitrobenzofuran-7-ol (CAS 40739-73-9) Against Closest Analogs


Superior Solid-State Handling: 3.7-Fold Higher Melting Point vs. 7-Hydroxybenzofuran

The melting point of 2-nitrobenzofuran-7-ol (157 °C) is 115 °C higher than that of its close analog 7-hydroxybenzofuran (42 °C), and it exists as a solid at room temperature unlike 2-nitrobenzofuran, which is a liquid . This substantial difference facilitates easier handling, weighing, and purification as a crystalline solid, reducing the complexity of synthetic workflows.

Solid-state chemistry Process chemistry Pharmaceutical intermediate

Significantly Reduced Volatility: Boiling Point Elevated by 81–107 °C Over Analogs

The predicted boiling point of 2-nitrobenzofuran-7-ol (354.3 °C) is markedly higher than that of 2-nitrobenzofuran (273.1 °C) and 7-hydroxybenzofuran (247.1 °C) [1]. This indicates substantially lower volatility and a reduced tendency to evaporate under standard processing conditions, which can simplify handling and reduce losses during synthetic operations.

Volatility Distillation Process safety Thermal stability

Enhanced Hydrophilicity: LogP Reduced by 0.76 Units vs. 2-Nitrobenzofuran

The octanol-water partition coefficient (LogP) of 2-nitrobenzofuran-7-ol is 2.1, which is 0.76 units lower than that of 2-nitrobenzofuran (LogP 2.86) [1]. This decrease reflects the introduction of the hydrophilic hydroxyl group, significantly altering the compound's solubility profile and its ability to partition across biological membranes.

Lipophilicity Drug-likeness Permeability Solubility

Modulated Acidity: pKa Shift of 0.85 Units vs. 7-Hydroxybenzofuran

The predicted acid dissociation constant (pKa) of the 7-hydroxyl group in 2-nitrobenzofuran-7-ol is 8.03, compared to 8.88 for 7-hydroxybenzofuran . The electron-withdrawing nitro group lowers the pKa, meaning the compound will be more extensively ionized at physiological pH (~7.4) than its non-nitrated analog.

Ionization pH-dependent behavior Reactivity Bioavailability

Distinct Molecular Mass Signature: 16 Da Higher Than 2-Nitrobenzofuran

The molecular weight of 2-nitrobenzofuran-7-ol is 179.13 g/mol, which is 16.00 g/mol higher than that of 2-nitrobenzofuran (163.13 g/mol), corresponding precisely to the addition of one oxygen atom (hydroxyl group) . This distinct mass provides a clear analytical marker for identification and purity assessment via mass spectrometry.

Mass spectrometry Analytical chemistry Purity analysis QC/QA

Preferable Antimicrobial Scaffold: 2-Nitrobenzofurans Show Superior Activity vs. 3-Nitro Isomers

A comparative study of nitrobenzofuran derivatives found that 3-nitrobenzofurans are consistently less active against bacteria and protozoa than their 2-nitro counterparts [1]. While this study does not provide specific quantitative MIC values for 2-nitrobenzofuran-7-ol itself, it establishes a clear, class-level SAR principle that the 2-nitro substitution pattern is the preferred pharmacophore for antimicrobial activity in this scaffold.

Antimicrobial Structure-activity relationship Drug discovery Benzofuran derivatives

Optimal Research and Industrial Applications for 2-Nitrobenzofuran-7-ol (CAS 40739-73-9) Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) Building Block Derivatization

The high melting point (157 °C) and solid-state stability of 2-nitrobenzofuran-7-ol, contrasted with the liquid state of 2-nitrobenzofuran, make it the preferred intermediate for derivatization steps requiring precise solid dosing and weighing . Its distinct molecular weight (179.13 Da) also facilitates monitoring of coupling reactions by LC-MS [1].

Medicinal Chemistry Hit-to-Lead Optimization Targeting Aqueous Solubility

The significantly lower LogP (2.1 vs. 2.86 for 2-nitrobenzofuran) indicates enhanced hydrophilicity, making 2-nitrobenzofuran-7-ol a more suitable starting point for lead optimization campaigns where improved aqueous solubility is a critical parameter . The lowered pKa (8.03) also suggests a different ionization profile at physiological pH, which can be leveraged for designing pH-sensitive prodrugs or optimizing bioavailability [1].

Antimicrobial Screening Libraries with Defined SAR Focus

Based on the class-level evidence that 2-nitrobenzofurans exhibit superior antimicrobial activity compared to 3-nitro isomers, 2-nitrobenzofuran-7-ol is a logical inclusion in focused screening libraries for antibacterial or antiprotozoal drug discovery . Its dual functional groups (nitro and hydroxy) provide additional vectors for SAR exploration and potential prodrug design.

Process Chemistry Development for Non-Volatile Intermediates

The high predicted boiling point (354.3 °C) and low volatility of 2-nitrobenzofuran-7-ol, compared to 7-hydroxybenzofuran (247.1 °C) and 2-nitrobenzofuran (273.1 °C), make it an ideal candidate for process-scale reactions requiring elevated temperatures or extended reaction times, as the risk of evaporative loss is minimized . This property simplifies reactor design and reduces waste.

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